Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is a complex organic compound that features a benzofuran core substituted with a furan-2-carboxamido group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate typically involves the reaction of 2-furoic acid with appropriate amines and alcohols under controlled conditions. One common method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The reaction is carried out in the presence of coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and benzofuran rings may participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan-2-carboxamide moiety and exhibit similar chemical reactivity.
Benzofuran derivatives: Compounds with a benzofuran core, such as 2-methylbenzofuran, have comparable structural features.
Uniqueness: Ethyl 5-(furan-2-carboxamido)-3-methylbenzofuran-2-carboxylate is unique due to the combination of the furan-2-carboxamido group and the ethyl ester group on the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 5-(furan-2-carbonylamino)-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-3-21-17(20)15-10(2)12-9-11(6-7-13(12)23-15)18-16(19)14-5-4-8-22-14/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUSNAJCFVKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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